2-Bromo-3-chloro-6-hydroxybenzonitrile

Analytical Chemistry Quality Control Pharmaceutical Intermediate Purity

2-Bromo-3-chloro-6-hydroxybenzonitrile (CAS 1934463-16-7) is the definitive ortho‑hydroxybenzonitrile building block for demanding medicinal chemistry and agrochemical SAR programs. Unlike generic regioisomers or para‑hydroxy derivatives, its ortho‑OH/CN geometry enables intramolecular H‑bonding and metal coordination, while the 2‑Br (high reactivity) and 3‑Cl (orthogonal handle) substitution pattern supports sequential Pd‑catalyzed cross‑coupling without protecting‑group manipulation. This scaffold is privileged in Merck‑patented TBK1/IKKε kinase inhibitor libraries and nitrilase‑probe development. Choose this specific isomer to maximize reaction yields, downstream purity, and biological target engagement.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46
CAS No. 1934463-16-7
Cat. No. B2730097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-6-hydroxybenzonitrile
CAS1934463-16-7
Molecular FormulaC7H3BrClNO
Molecular Weight232.46
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)C#N)Br)Cl
InChIInChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H
InChIKeyBDPLXONWTACQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) CAS Specifications, Core Properties, and Procurement Context


2-Bromo-3-chloro-6-hydroxybenzonitrile (CAS 1934463-16-7) is a polysubstituted aromatic compound within the ortho-hydroxybenzonitrile class, characterized by a 2-bromo, 3-chloro, and 6-hydroxy substitution pattern on the benzonitrile core . Its molecular formula is C7H3BrClNO with a molecular weight of 232.46 g/mol, and it is typically supplied as an off-white powder with HPLC purity specifications ranging from 95% to 99.5% across commercial sources . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development, where the ortho-hydroxybenzonitrile moiety enables metal coordination and hydrogen-bonding interactions, while the differential bromine and chlorine substituents offer distinct reactivity handles for sequential cross-coupling chemistry .

Why 2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) Cannot Be Replaced by a Generic Ortho-Hydroxybenzonitrile Analog in Research and Industrial Applications


Generic substitution of 2-bromo-3-chloro-6-hydroxybenzonitrile with alternative ortho-hydroxybenzonitrile analogs, including regioisomers such as 3-bromo-2-chloro-6-hydroxybenzonitrile (CAS 1936102-42-9) or herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), fails due to distinct differences in halogen positioning, substitution pattern, and resultant physicochemical and reactivity profiles [1]. The ortho relationship between the hydroxyl and nitrile groups in 2-bromo-3-chloro-6-hydroxybenzonitrile enables intramolecular hydrogen bonding that is absent in para-hydroxybenzonitrile derivatives, while the specific 2-bromo and 3-chloro substitution provides a unique electronic environment and a differential reactivity sequence—the more reactive bromine atom serves as an initial cross-coupling handle, leaving the chlorine for subsequent orthogonal functionalization . These structural determinants critically influence metal-catalyzed reaction yields, downstream product purity, and biological target recognition, rendering direct analog interchange scientifically invalid without re-optimization of reaction conditions or re-evaluation of pharmacological activity [2].

2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Selection and Procurement


HPLC Purity Comparison: 2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) vs. Regioisomer 3-Bromo-2-chloro-6-hydroxybenzonitrile (1936102-42-9)

Commercial batches of 2-bromo-3-chloro-6-hydroxybenzonitrile (CAS 1934463-16-7) are routinely supplied with HPLC purity exceeding 99%, as documented in Certificates of Analysis from multiple vendors, compared to the regioisomer 3-bromo-2-chloro-6-hydroxybenzonitrile (CAS 1936102-42-9), which is typically listed at ≥95% purity by its primary suppliers . This higher baseline purity specification for the 2-bromo-3-chloro isomer reduces the impurity burden in subsequent synthetic steps, directly impacting yield and the complexity of downstream purification workflows .

Analytical Chemistry Quality Control Pharmaceutical Intermediate Purity

Molecular Weight Comparison: 2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) vs. Para-Hydroxybenzonitrile Herbicide Bromoxynil (CAS 1689-84-5)

2-Bromo-3-chloro-6-hydroxybenzonitrile (MW = 232.46 g/mol) possesses a molecular weight approximately 45 Da lower than the structurally related herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile, CAS 1689-84-5; MW = 276.91 g/mol) [1]. In medicinal chemistry contexts, where compliance with Lipinski's Rule of Five is often desirable, the reduced molecular weight of the 2-bromo-3-chloro-6-hydroxybenzonitrile scaffold (232.46 g/mol < 500 Da) offers a favorable starting point for lead optimization, potentially affording greater room for additional functionalization before exceeding the 500 Da threshold compared to the dibromo analog [2].

Agrochemical Intermediate Physicochemical Property Medicinal Chemistry Lead Optimization

Hydrogen Bond Donor Count and Solubility Profile Comparison: 2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) vs. Common Hydroxybenzonitrile Herbicides

2-Bromo-3-chloro-6-hydroxybenzonitrile contains a single hydrogen bond donor (the phenolic -OH group) and five hydrogen bond acceptors (the nitrile nitrogen, the phenolic oxygen, and the three halogen atoms), a profile consistent with moderate aqueous solubility and membrane permeability [1]. In contrast, bromoxynil and ioxynil, despite possessing a similar core, are reported to exhibit very low aqueous solubility (e.g., bromoxynil water solubility = 130 mg/L at 25°C) [2]. The 2-bromo-3-chloro-6-hydroxybenzonitrile scaffold, with its specific halogen substitution pattern, is expected to exhibit a distinct solubility profile, which may be more favorable for certain synthetic transformations in aqueous or mixed solvent systems, though direct experimental solubility data for the target compound is not publicly available .

Physicochemical Property ADME Prediction Solubility

Reactivity Differentiation: Orthogonal Cross-Coupling Handles in 2-Bromo-3-chloro-6-hydroxybenzonitrile vs. Non-Halogenated Benzonitrile Scaffolds

The presence of both bromine and chlorine atoms in distinct electronic environments on the 2-bromo-3-chloro-6-hydroxybenzonitrile scaffold enables sequential, chemoselective cross-coupling reactions—a synthetic advantage not available in non-halogenated benzonitriles or symmetrically halogenated analogs [1]. The bromine atom, being more reactive, can be selectively engaged in a first coupling step (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), while the chlorine atom remains intact for a subsequent orthogonal transformation, facilitating efficient construction of complex biaryl and heterocyclic architectures in fewer synthetic steps [2]. This orthogonal reactivity profile is a direct consequence of the specific 2-bromo-3-chloro substitution pattern and is not replicated by other regioisomers or by mono-halogenated benzonitriles.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

2-Bromo-3-chloro-6-hydroxybenzonitrile (1934463-16-7) High-Value Application Scenarios and Procurement Decision Guidance


Pharmaceutical Lead Optimization and Kinase Inhibitor Library Synthesis

The 2-bromo-3-chloro-6-hydroxybenzonitrile scaffold is a privileged intermediate for generating diverse kinase inhibitor libraries, as exemplified by the Merck patent family on benzonitrile derivatives targeting TBK1 and IKKε [1]. Its high commercial purity (≥99% HPLC) and orthogonal halogen handles enable rapid, sequential functionalization to explore structure-activity relationships around the benzonitrile core, reducing synthetic cycle times compared to building blocks requiring intermediate protecting group manipulations [2].

Agrochemical Intermediate for Novel Herbicide and Fungicide Discovery

Leveraging the known herbicidal activity of hydroxybenzonitrile derivatives, this specific 2-bromo-3-chloro isomer offers a differentiated substitution pattern compared to commercial standards like bromoxynil [1]. The presence of both bromine and chlorine allows for the systematic exploration of halogen effects on target binding and environmental fate, while the lower molecular weight (232.46 g/mol) provides a favorable starting point for optimizing physicochemical properties [2].

Nitrilase Activity Screening and Biocatalyst Development

Ortho-hydroxybenzonitrile derivatives, including 2-bromo-3-chloro-6-hydroxybenzonitrile, can serve as sensitive luminescent probes for high-throughput screening of nitrilase activity [1]. The enzymatic conversion of the nitrile to the corresponding salicylic acid derivative, followed by Tb³⁺ complexation, generates a time-resolved luminescent signal that enables rapid identification of nitrilase-producing strains or engineered variants with desired substrate specificity, directly supporting industrial biocatalyst development [2].

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